Methyl 4-hydroxycyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

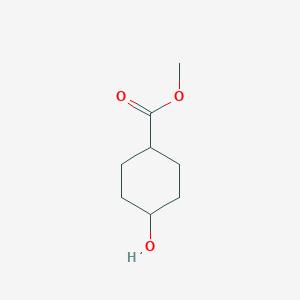

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDYVXROZHFTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169830 | |

| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17449-76-2, 6125-57-1 | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17449-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-hydroxycyclohexanecarboxylate: A Technical Guide for Researchers

Introduction

Methyl 4-hydroxycyclohexanecarboxylate is a cycloaliphatic ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a valuable intermediate in the preparation of a variety of more complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The compound exists as two geometric isomers, cis and trans, which may exhibit different physical properties and reactivity.

Chemical and Physical Properties

This compound is a colorless to yellow oil.[1] The presence of both a hydroxyl and an ester functional group allows it to participate in a wide range of chemical reactions. The CAS number for the isomeric mixture is 17449-76-2.[2][3] The individual isomers are also commercially available, with CAS 3618-03-9 for the cis-isomer and CAS 6125-57-1 for the trans-isomer.[4][5]

A summary of the key quantitative data for this compound is presented in the tables below. It is important to note that some physical properties are reported for the individual isomers, while others are for the mixture or are computationally derived.

Table 1: General and Isomer-Specific CAS Numbers

| Compound Name | CAS Number | Reference |

| This compound (Isomer mixture) | 17449-76-2 | [2][3] |

| cis-Methyl 4-hydroxycyclohexanecarboxylate | 3618-03-9 | [4] |

| trans-Methyl 4-hydroxycyclohexanecarboxylate | 6125-57-1 | [5] |

Table 2: Physicochemical Properties

| Property | Value | Isomer | Reference |

| Molecular Formula | C₈H₁₄O₃ | Mixture | [2][6] |

| Molecular Weight | 158.19 g/mol | Mixture | [2] |

| 158.20 g/mol | cis | [4] | |

| Boiling Point | 125 °C at 0.3 mmHg | trans | [7][8] |

| Appearance | Colorless to yellow oil | cis | [1] |

| Storage | Store at 0-8 °C | cis | [1] |

| Store in freezer, under -20°C | cis | [4] |

Table 3: Computed Properties (from PubChem)

| Property | Value | Reference |

| XLogP3-AA | 0.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 158.094294304 Da | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired isomer and the available starting materials.

Method 1: Esterification of 4-Hydroxycyclohexane-1-carboxylic acid

This method involves the direct esterification of 4-hydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst.[9]

-

Materials:

-

4-hydroxycyclohexane-1-carboxylic acid (SM-1)

-

Methanol

-

Sulfuric acid

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) at room temperature under a nitrogen atmosphere.[9]

-

Add sulfuric acid (0.9 mL, 15.6 mmol) dropwise to the stirred suspension.[9]

-

Stir the reaction mixture for 5 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[9]

-

Upon completion, quench the reaction with water (50 mL).[9]

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).[9]

-

Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield this compound as a liquid (13.5 g, 82% yield).[9]

-

Method 2: Reduction of Methyl 4-oxocyclohexanecarboxylate

This method utilizes the reduction of the ketone functionality of Methyl 4-oxocyclohexanecarboxylate to a hydroxyl group.[9]

-

Materials:

-

Methyl 4-oxocyclohexanecarboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture

-

-

Procedure:

-

Dissolve Methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in MeOH (40 mL) and cool the solution to 0°C.[9]

-

Add NaBH₄ (1.2 g, 32 mmol) to the cooled solution.[9]

-

Allow the mixture to warm to room temperature and stir for 13 hours.[9]

-

Quench the reaction with 1N HCl and extract twice with EtOAc.[9]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]

-

Concentrate the filtrate under vacuum.[9]

-

Purify the crude product by column chromatography on silica gel using a 0-50% EtOAc/hexane gradient to afford this compound as a colorless oil (3.78 g, 75% yield).[9]

-

Method 3: Hydrogenation of Methyl 4-hydroxybenzoate

This method is particularly useful for the synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate.[8]

-

Materials:

-

Methyl 4-hydroxybenzoate

-

Methanol

-

5% Rhodium/alumina catalyst

-

Diatomaceous earth

-

Anhydrous potassium carbonate

-

Ether

-

-

Procedure:

-

In a Parr autoclave reactor, add methanol (150 mL) followed by methyl 4-hydroxybenzoate (25 g).[8]

-

Displace the air in the reactor with nitrogen and then add 5% rhodium/alumina catalyst (2.5 g).[8]

-

Pressurize the reactor to 3.74 MPa with hydrogen and shake continuously for 18 hours.[8]

-

After the reaction, replace the hydrogen with nitrogen and filter the mixture through a diatomaceous earth pad to remove the catalyst.[8]

-

Wash the pad with methanol and combine the filtrates.[8]

-

Remove the methanol by distillation under reduced pressure.[8]

-

Dissolve the residue in ether (200 mL) and add anhydrous potassium carbonate (3 g).[8]

-

Filter the mixture through diatomaceous earth and wash the filter cake with ether.[8]

-

Combine the filtrates and remove the solvent by distillation under reduced pressure to obtain the crude product.[8]

-

Purify the crude product by Kugelrohr distillation at 80-100 °C/1 mmHg to yield colorless, oily trans-Methyl 4-hydroxycyclohexanecarboxylate (25.0 g, 98% yield).[8]

-

Purification

Purification of this compound can be achieved through several standard laboratory techniques. The choice of method depends on the nature and quantity of impurities.

-

Basic Wash: To remove any unreacted acidic starting material, the crude product can be washed with a saturated solution of sodium bicarbonate.[10]

-

Distillation: Fractional distillation under reduced pressure is an effective method for separating the product from less volatile impurities.[10]

-

Flash Column Chromatography: For the removal of polar impurities, flash column chromatography using a non-polar eluent system, such as ethyl acetate/hexanes, is recommended.[10]

-

Activated Carbon Treatment: Minor colored impurities can be removed by treating the product with a small amount of activated charcoal followed by filtration.[10]

Analytical Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A reported ¹H NMR spectrum for a synthesized sample showed characteristic peaks at δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), and 1.20-1.09 (m, 1H) in DMSO-d₆.[9]

-

¹³C NMR: ¹³C NMR spectra for the isomers are available from various commercial suppliers and in the literature for related compounds.[11]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy: IR spectra are available from commercial suppliers.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis and medicinal chemistry.

-

Organic Intermediate: It is used as an intermediate in the synthesis of more complex molecules and fine chemicals.[12][13]

-

Drug Discovery: The cyclohexane scaffold is present in many biologically active compounds. The cis-isomer, in particular, is noted for its role in the development of compounds targeting central nervous system disorders and cardiovascular diseases.[13] While direct evidence for the biological activity of this compound is limited, derivatives of cyclohexanecarboxylic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial effects.[14][15]

Signaling Pathways and Biological Activity of Derivatives

There is currently limited information available on the specific biological activity and associated signaling pathways of this compound itself. However, studies on structurally related cyclohexanecarboxylate derivatives provide insights into potential biological targets. For instance, one derivative, methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB), has been shown to exhibit anti-inflammatory activity.[14] This activity is attributed to its ability to modulate key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2).[14]

Below is a diagram illustrating the proposed inhibitory mechanism of a methyl cyclohexanecarboxylate derivative on the NF-κB signaling pathway, a critical pathway in the inflammatory response.

Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.

Synthesis Workflow

The synthesis of this compound can be visualized as a workflow starting from different precursors. The following diagram illustrates two common synthetic routes.

Caption: Common synthetic routes to this compound.

References

- 1. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]

- 2. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 5. 6125-57-1|trans-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. trans-Methyl4-hydroxycyclohexanecarboxylate | 6125-57-1 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR [m.chemicalbook.com]

- 12. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]

- 13. cis-Methyl 4-hydroxycyclohexanecarboxylate [myskinrecipes.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to cis-Methyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of cis-Methyl 4-hydroxycyclohexanecarboxylate, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Core Physicochemical Properties

cis-Methyl 4-hydroxycyclohexanecarboxylate is a cycloaliphatic ester with the chemical formula C₈H₁₄O₃.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 3618-03-9 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Yellow oil | [4] |

| Boiling Point | 233.3 ± 33.0 °C (at 760 Torr, predicted) | [5] |

| Density | 1.121 ± 0.06 g/cm³ (at 20°C, predicted) | [5] |

| Flash Point | 93.5 ± 18.2 °C (predicted) | [5] |

| pKa | 14.96 ± 0.40 (predicted) | [4] |

| LogP | 0.71050 | [5] |

| Storage | Sealed in a dry environment, store in a freezer under -20°C. | [4] |

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d6): δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), 1.20-1.09 (m, 1H).[6]

Experimental Protocols

The synthesis of Methyl 4-hydroxycyclohexanecarboxylate can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Esterification of 4-Hydroxycyclohexanecarboxylic Acid

This protocol describes the synthesis of this compound from 4-hydroxycyclohexane-1-carboxylic acid.

Materials:

-

4-hydroxycyclohexane-1-carboxylic acid (SM-1)

-

Methanol

-

Sulfuric acid

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere at room temperature, add sulfuric acid (0.9 mL, 15.6 mmol) dropwise to a stirred suspension of 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL).

-

Stir the reaction mixture for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water (50 mL).

-

Extract the product with ethyl acetate (2 x 100 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield this compound as a liquid (13.5 g, 82% yield).[6]

Synthesis via Reduction of Methyl 4-oxocyclohexanecarboxylate

This method involves the reduction of a ketoester to the corresponding hydroxy ester.

Materials:

-

Methyl 4-oxocyclohexanecarboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture

Procedure:

-

Dissolve Methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) and cool the solution to 0°C.

-

Add sodium borohydride (1.2 g, 32 mmol) to the cooled solution.

-

Allow the resulting mixture to warm to room temperature and stir for 13 hours.

-

Quench the reaction with 1N HCl.

-

Extract the mixture twice with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

-

Concentrate the filtrate under vacuum.

-

Purify the crude product by column chromatography on silica gel using a 0-50% ethyl acetate in hexane gradient to afford this compound as a colorless oil (3.78 g, 75% yield).[6]

Applications in Research and Drug Development

cis-Methyl 4-hydroxycyclohexanecarboxylate serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a wide range of chemical transformations. This makes it a valuable building block in the creation of more complex molecules.

In the pharmaceutical industry, it is a key component in the synthesis of active pharmaceutical ingredients (APIs).[1] Notably, it is utilized in the development of compounds targeting:

-

Central Nervous System (CNS) Disorders: Its cyclohexane scaffold is a common feature in various CNS-active molecules.

-

Cardiovascular Diseases: It is employed in the synthesis of compounds aimed at treating cardiovascular conditions.[1]

Visualized Workflows

Synthesis Workflow: Esterification Route

Caption: Workflow for the synthesis of cis-Methyl 4-hydroxycyclohexanecarboxylate via esterification.

Logical Relationship: Role as a Pharmaceutical Intermediate

Caption: Role of cis-Methyl 4-hydroxycyclohexanecarboxylate as a key building block in drug development.

References

- 1. cis-Methyl 4-hydroxycyclohexanecarboxylate [myskinrecipes.com]

- 2. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 3. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]

- 4. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to trans-Methyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of trans-methyl 4-hydroxycyclohexanecarboxylate. While direct evidence of the biological activity of this specific molecule is limited in current literature, this document also explores the known biological activities of structurally related cyclohexane derivatives to offer insights into its potential pharmacological relevance.

Chemical Structure and Properties

trans-Methyl 4-hydroxycyclohexanecarboxylate is a disubstituted cyclohexane derivative characterized by a hydroxyl group and a methyl ester group in a trans configuration. This stereochemistry, where the two substituents are on opposite sides of the cyclohexane ring, is crucial for its three-dimensional structure and potential biological interactions.

Table 1: Physicochemical Properties of trans-Methyl 4-hydroxycyclohexanecarboxylate

| Property | Value | Reference |

| IUPAC Name | methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | [1] |

| Synonyms | trans-4-Hydroxycyclohexanecarboxylic Acid Methyl Ester | |

| CAS Number | 6125-57-1 | [2] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.20 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 125 °C / 0.3 mmHg | [2] |

| Density | 1.103 g/mL | [2] |

| Refractive Index | 1.4693 (at 23 °C) | [2] |

| SMILES | COC(=O)[C@H]1CC--INVALID-LINK--CC1 | [1] |

| InChI Key | HYDYVXROZHFTGB-LJGSYFOKSA-N |

Synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate

Two primary synthetic routes to trans-methyl 4-hydroxycyclohexanecarboxylate are well-documented: the Fischer esterification of trans-4-hydroxycyclohexanecarboxylic acid and the reduction of methyl 4-oxocyclohexanecarboxylate.

Fischer Esterification of trans-4-Hydroxycyclohexanecarboxylic Acid

This method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trans-4-hydroxycyclohexanecarboxylic acid in methanol.

-

Acid Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Reduction of Methyl 4-oxocyclohexanecarboxylate

This method involves the reduction of the ketone functionality of methyl 4-oxocyclohexanecarboxylate to a hydroxyl group. The stereochemical outcome (cis vs. trans) is dependent on the reducing agent and reaction conditions. To obtain the trans isomer, a bulky reducing agent is typically employed.

-

Reaction Setup: Dissolve methyl 4-oxocyclohexanecarboxylate in a suitable solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere.

-

Reducing Agent Addition: Cool the solution in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Workup: Quench the reaction by the slow addition of a dilute acid solution (e.g., 1 M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting product can be purified by flash chromatography.

Spectral Data

The structure of trans-methyl 4-hydroxycyclohexanecarboxylate can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for trans-Methyl 4-hydroxycyclohexanecarboxylate

| Technique | Key Features and Assignments |

| ¹H NMR | δ (ppm): 3.67 (s, 3H, -OCH₃), 3.50-3.60 (m, 1H, -CHOH), 2.20-2.30 (m, 1H, -CHCOOCH₃), 1.95-2.10 (m, 2H, cyclohexane-H), 1.75-1.90 (m, 2H, cyclohexane-H), 1.20-1.45 (m, 4H, cyclohexane-H). |

| ¹³C NMR | Expected signals around δ (ppm): 176 (-C=O), 70 (-CHOH), 51 (-OCH₃), 43 (-CHCOOCH₃), 34 (cyclohexane-CH₂), 28 (cyclohexane-CH₂). |

| IR (Infrared) | ν (cm⁻¹): Broad O-H stretch (~3400), C-H stretches (~2950, 2860), strong C=O stretch (~1730), C-O stretches (~1250, 1170). |

| Mass Spec. (MS) | m/z: 158 (M⁺), other fragments corresponding to loss of -OCH₃, -COOCH₃, and H₂O. |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of trans-methyl 4-hydroxycyclohexanecarboxylate are scarce. However, the cyclohexane scaffold is present in numerous biologically active molecules, suggesting potential for this compound in drug discovery.

Structurally related cyclohexanecarboxylic acid derivatives have been investigated for various therapeutic applications, including as anti-inflammatory agents and as antagonists for cell surface receptors. For instance, derivatives of its precursor, methyl 4-oxocyclohexanecarboxylate, have been used in the synthesis of dual H1/5-HT2A antagonists for the treatment of sleep disorders.

Based on the activities of related compounds, a hypothetical signaling pathway where a derivative of trans-methyl 4-hydroxycyclohexanecarboxylate could act as an antagonist is presented below. This is a speculative model to guide future research.

In this proposed mechanism, a derivative of trans-methyl 4-hydroxycyclohexanecarboxylate could act as a competitive antagonist at a G-protein coupled receptor (GPCR), preventing the binding of the endogenous ligand and thereby inhibiting downstream signaling cascades that lead to a specific cellular response.

Conclusion

trans-Methyl 4-hydroxycyclohexanecarboxylate is a well-characterized compound with established synthetic routes. Its simple, yet stereochemically defined structure makes it an interesting candidate for further investigation in medicinal chemistry. While its own biological profile is yet to be extensively studied, the known activities of related cyclohexane derivatives provide a strong rationale for its exploration as a scaffold in the design of novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives and their screening in various biological assays to uncover the full potential of this versatile molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 4-hydroxycyclohexanecarboxylate

This technical guide provides a comprehensive overview of this compound, a valuable organic intermediate. The document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and discusses its potential applications in research and drug development.

Core Chemical and Physical Properties

This compound is a cycloaliphatic ester with the chemical formula C₈H₁₄O₃.[1][2][3] It exists as cis and trans isomers, which may exhibit different physical properties and biological activities. The compound is a useful building block in organic synthesis due to its bifunctional nature, containing both a hydroxyl and a methyl ester group.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Weight | 158.19 g/mol | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4] |

| Exact Mass | 158.094294304 Da | [1] |

| Boiling Point | 125 °C at 0.3 mmHg | [4] |

| LogP | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 46.5 Ų | [1][3] |

| CAS Number (Isomer unspecified) | 17449-76-2 | [1][5] |

| CAS Number (cis-isomer) | 3618-03-9 | [2][3] |

| CAS Number (trans-isomer) | 6125-57-1 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common approaches are detailed below.

This method involves the direct esterification of 4-hydroxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst.

-

Materials:

-

4-Hydroxycyclohexanecarboxylic acid

-

Methanol

-

Sulfuric acid (concentrated)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend 4-hydroxycyclohexanecarboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) in a round-bottom flask under a nitrogen atmosphere at room temperature.

-

Add concentrated sulfuric acid (0.9 mL, 15.6 mmol) dropwise to the stirred suspension.

-

Stir the reaction mixture for 5 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

This approach involves the reduction of the keto group of methyl 4-oxocyclohexanecarboxylate using a reducing agent like sodium borohydride.

-

Materials:

-

Methyl 4-oxocyclohexanecarboxylate

-

Methanol

-

Sodium borohydride (NaBH₄)

-

1N Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) and cool the solution to 0 °C.

-

Add sodium borohydride (1.2 g, 32 mmol) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 13 hours.

-

Quench the reaction by adding 1N hydrochloric acid.

-

Extract the mixture twice with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under vacuum and purify the crude product by column chromatography (SiO₂, 0-50% EtOAc/hexane) to obtain this compound.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)[6]

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Application: This method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthesis routes for this compound.

Caption: Synthesis pathways for this compound.

Potential Applications in Drug Development

While direct and extensive biological activity data for this compound is limited in publicly available literature, its structural motifs are present in various biologically active molecules. Cyclohexane derivatives are known to exhibit a range of pharmacological properties, and this compound serves as a key intermediate in the synthesis of more complex molecules.

A comparative analysis of structurally similar compounds suggests potential for antimicrobial, anticancer, and anti-inflammatory activities. For instance, other cyclohexane derivatives have been investigated for their cytotoxic effects against various cancer cell lines and their ability to inhibit microbial growth. The presence of both a hydroxyl and an ester functional group allows for further chemical modifications, making it a versatile scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

References

- 1. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl cis-4-hydroxycyclohexanecarboxylate - CAS:3618-03-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 4-hydroxycyclohexanecarboxylate, a key intermediate in pharmaceutical and chemical research. The document details three core synthetic strategies: esterification of 4-hydroxycyclohexanecarboxylic acid, reduction of methyl 4-oxocyclohexanecarboxylate, and catalytic hydrogenation of methyl p-hydroxybenzoate. Each method is presented with detailed experimental protocols, comparative data, and workflow diagrams to facilitate practical application in a laboratory setting.

Synthesis Strategies Overview

This compound can be synthesized through several distinct pathways, each with its own advantages and considerations regarding starting material availability, reaction conditions, and yield. The three principal methods are:

-

Fischer Esterification: The direct esterification of 4-hydroxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. This is a classic and straightforward method, often favored for its simplicity.

-

Ketone Reduction: The reduction of the ketone functionality of methyl 4-oxocyclohexanecarboxylate using a reducing agent such as sodium borohydride. This method is highly effective and generally proceeds with good yield.

-

Catalytic Hydrogenation: The saturation of the aromatic ring of methyl p-hydroxybenzoate using a metal catalyst under a hydrogen atmosphere. This approach is attractive for its atom economy and the availability of the aromatic precursor.

The choice of synthetic route will depend on factors such as the desired stereochemistry (cis/trans isomer ratio), scale of the reaction, and available laboratory equipment.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for the different synthetic approaches to provide a basis for comparison.

| Synthesis Route | Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Fischer Esterification | 4-hydroxycyclohexanecarboxylic acid | H₂SO₄ (catalytic) | Methanol | 5 hours | Room Temp. | ~82% |

| Ketone Reduction | Methyl 4-oxocyclohexanecarboxylate | Sodium Borohydride (NaBH₄) | Methanol | 13 hours | 0 to Room Temp. | ~75% |

| Catalytic Hydrogenation | p-Hydroxybenzoic Acid | 5% Ruthenium on Carbon | Water | Not specified | 80-120 | High |

Experimental Protocols

Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid

This protocol details the synthesis of this compound via the acid-catalyzed esterification of 4-hydroxycyclohexanecarboxylic acid.

Materials:

-

4-hydroxycyclohexanecarboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a stirred suspension of 4-hydroxycyclohexanecarboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) at room temperature under a nitrogen atmosphere, add concentrated sulfuric acid (0.9 mL, 15.6 mmol) dropwise.

-

Stir the reaction mixture for 5 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (50 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford this compound as a liquid (13.5 g, 82% yield).

Reduction of Methyl 4-oxocyclohexanecarboxylate

This protocol describes the synthesis of this compound by the reduction of methyl 4-oxocyclohexanecarboxylate using sodium borohydride.

Materials:

-

Methyl 4-oxocyclohexanecarboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.2 g, 32 mmol) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 13 hours.

-

Quench the reaction by the addition of 1N HCl.

-

Extract the mixture twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the filtrate under vacuum.

-

Purify the crude product by column chromatography on silica gel (0-50% EtOAc/hexane) to yield this compound as a colorless oil (3.78 g, 75% yield).

Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This protocol outlines the synthesis of 4-hydroxycyclohexanecarboxylic acid, the precursor for the ester, via catalytic hydrogenation. The subsequent esterification can be carried out as described in section 3.1.

Materials:

-

p-Hydroxybenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Water

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure autoclave, add p-hydroxybenzoic acid (10 kg), water (30 kg), and 5% ruthenium on carbon catalyst (0.3 kg).

-

Purge the autoclave with nitrogen once, followed by three purges with hydrogen.

-

Begin stirring and pressurize the reactor with hydrogen to 1 MPa.

-

Heat the mixture to 80°C, at which point hydrogen uptake should commence.

-

Gradually increase the temperature to 120°C and maintain this temperature until hydrogen uptake ceases.

-

Monitor the reaction to confirm the complete consumption of the starting material. The resulting product is 4-hydroxycyclohexanecarboxylic acid.

Synthesis of Starting Materials

Synthesis of 4-hydroxycyclohexanecarboxylic acid

This starting material for the Fischer esterification can be synthesized via the catalytic hydrogenation of p-hydroxybenzoic acid as detailed in the protocol in section 3.3.

Synthesis of Methyl 4-oxocyclohexanecarboxylate

This ketone can be prepared from the corresponding alcohol, this compound, through oxidation.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (4.147 g, 26.21 mmol) in dichloromethane (150 mL).

-

Add pyridinium chlorochromate (PCC) (8.476 g, 39.32 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Dilute the reaction mixture with diethyl ether and decant the liquid.

-

Remove the solvents under reduced pressure.

-

Purify the residue by flash column chromatography using 25% ethyl acetate in hexane as the eluent to obtain methyl 4-oxocyclohexanecarboxylate as a colorless oil.[1]

Signaling Pathways and Experimental Workflows

Caption: Fischer Esterification Pathway.

Caption: Ketone Reduction Pathway.

Caption: Catalytic Hydrogenation Pathway.

Caption: General Experimental Workflow.

References

The Multifaceted Biological Activities of Methyl 4-hydroxycyclohexanecarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methyl 4-hydroxycyclohexanecarboxylate scaffold has emerged as a promising framework in the quest for novel therapeutic agents. Its derivatives have demonstrated a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research, presenting key quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to support ongoing and future drug discovery and development efforts.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating greater potency.

Table 1: Anticancer Activity of this compound and Related Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran Carboxylate | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [1] |

| HepG2 (Liver) | 11 ± 3.2 | [2] | ||

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [1] | |

| A549 (Lung) | 3.5 ± 0.6 | [1] | ||

| SW620 (Colon) | 10.8 ± 0.9 | [2] | ||

| Platinum-based Cyclohexanediamine | {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) | CH1 (Ovarian) | Similar to Oxaliplatin | [3] |

| HeLa (Cervical) | Similar to Oxaliplatin | [3] | ||

| HCT-116 (Colon) | Less active than Oxaliplatin | [3] | ||

| 4-Methylcoumarin | 7,8-dihydroxy-4-methylcoumarin with n-decyl chain at C3 | K562 (Leukemia) | 42.4 | [4] |

| LS180 (Colon) | 25.2 | [4] | ||

| MCF-7 (Breast) | 25.1 | [4] | ||

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7-45.8 | [4] |

Antimicrobial Activity

The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Functionalized Cyclohexane and Cyclohexanecarboxylic Acid Derivatives

| Compound Class | Specific Derivative(s) | Microbial Strain | MIC (µg/mL) | Reference |

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Compound 2c | Staphylococcus aureus | 64 | [2] |

| Compound 2c | Mycobacterium smegmatis | 64 | [2] | |

| Compound 2b | Yersinia enterocolitica | 64 | [2] | |

| Compound 2b | Escherichia coli | 256 | [2] | |

| Naphthazarin derivative | Compound 5ag | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [5] |

| 2-hydroxynaphthalene-1-carboxamides | N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcus aureus | 54.9 µM | [6] |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria/mycobacteria | 0.3 - 92.6 µM | [6] | |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria/mycobacteria | 0.3 - 92.6 µM | [6] |

Anti-inflammatory Activity

Certain derivatives have demonstrated significant anti-inflammatory effects. This activity is often assessed using in vivo models, such as the carrageenan-induced paw edema assay, which measures the reduction in swelling.

Table 3: Anti-inflammatory Activity of a Methyl Cyclohexanecarboxylate Derivative

| Compound | Dosage | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |

| Methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB) | 100 mg/kg | 1 hour | 16.7 | [1] |

| 100 mg/kg | 3 hours | 23.2 | [1] | |

| 100 mg/kg | 5 hours | 26.2 | [1] | |

| Standard Drug | - | 1 hour | 12.8 | [1] |

| - | 3 hours | 14.5 | [1] | |

| - | 5 hours | 15.4 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).[7]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that inhibits 50% of cell growth.[1]

Experimental workflow of the MTT cytotoxicity assay.

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[10]

Materials:

-

Test microorganisms

-

Appropriate agar medium (e.g., Mueller-Hinton agar)

-

Sterile Petri dishes

-

Test compounds

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension from a fresh culture of the test organism in a suitable broth.[1]

-

Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of an agar plate to create a lawn of bacteria.[11]

-

Well Creation: Use a sterile cork borer to create wells in the agar plate.[10]

-

Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (a known antibiotic) should be included.[10]

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).[11]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Experimental workflow for the agar well diffusion method.

Carrageenan-Induced Paw Edema Model

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[12]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Test compounds

-

Plethysmometer or digital calipers

-

Vehicle for compound administration (e.g., saline, DMSO)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.[13]

-

Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection.[12]

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.[13]

-

Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[14]

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.[13]

Experimental workflow for the carrageenan-induced paw edema model.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory activity of some methyl cyclohexanecarboxylate derivatives is attributed to their ability to modulate key inflammatory mediators, including the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[2][15]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[16]

Certain this compound derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.[17]

Proposed inhibitory mechanism on the NF-κB signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 3. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis, Structure Elucidation, Antibacterial Activities, and Synergistic Effects of Novel Juglone and Naphthazarin Derivatives Against Clinical Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. botanyjournals.com [botanyjournals.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of Methyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for Methyl 4-hydroxycyclohexanecarboxylate. The information is compiled from publicly available safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding the substance's behavior and potential for exposure.

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 17449-76-2, 6125-57-1, 3618-03-9 |

| IUPAC Name | methyl 4-hydroxycyclohexane-1-carboxylate |

| Synonyms | Methyl 4-hydroxycyclohexane-1-carboxylate, 4-Carbomethoxycyclohexanol, Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester |

| Boiling Point | 125°C / 0.3 mmHg |

| LogP | 0.71050 |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.

GHS Hazard Classification

The following table summarizes the GHS hazard classifications for this compound.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |

GHS Label Elements

The GHS label elements, including pictograms, signal word, hazard statements, and precautionary statements, are crucial for communicating the hazards of this compound.

| Element | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |

An In-depth Technical Guide to the Isomers of Methyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of Methyl 4-hydroxycyclohexanecarboxylate, detailing their nomenclature, physicochemical properties, synthesis, and spectroscopic characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

IUPAC Nomenclature and Stereochemistry

This compound exists as two stereoisomers: a cis isomer and a trans isomer. The spatial arrangement of the hydroxyl (-OH) and the methoxycarbonyl (-COOCH₃) groups on the cyclohexane ring defines their stereochemistry.

-

trans-Methyl 4-hydroxycyclohexanecarboxylate: The IUPAC name for the trans isomer is methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate .[1] In this configuration, the hydroxyl and methoxycarbonyl groups are on opposite sides of the cyclohexane ring.

-

cis-Methyl 4-hydroxycyclohexanecarboxylate: The IUPAC name for the cis isomer is methyl rel-(1s,4s)-4-hydroxycyclohexane-1-carboxylate .[2] In this configuration, the hydroxyl and methoxycarbonyl groups are on the same side of the cyclohexane ring.

Physicochemical Properties

The physical and chemical properties of the cis and trans isomers of this compound are summarized in the table below. These differences in properties, arising from their distinct three-dimensional structures, are critical for their separation and characterization.

| Property | cis-Isomer (Methyl rel-(1s,4s)-4-hydroxycyclohexane-1-carboxylate) | trans-Isomer (Methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate) |

| CAS Number | 3618-03-9[2] | 6125-57-1[1] |

| Molecular Formula | C₈H₁₄O₃[2] | C₈H₁₄O₃[1] |

| Molecular Weight | 158.20 g/mol | 158.20 g/mol |

| Boiling Point | 233.3 ± 33.0 °C at 760 Torr[3] | 125 °C at 0.3 mmHg[4] |

| Density | 1.121 ± 0.06 g/cm³[3] | Not available |

| Refractive Index | 1.4705 (at 21.5 °C)[3] | Not available |

| Melting Point | Not available | Not available |

Synthesis and Isomer Separation

The synthesis of this compound typically yields a mixture of cis and trans isomers. The ratio of the isomers can be influenced by the choice of reagents and reaction conditions. Stereoselective syntheses aim to produce a single, desired isomer.

General Synthesis Routes

Two common methods for the preparation of this compound are:

-

Esterification of 4-hydroxycyclohexanecarboxylic acid: This method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

-

Reduction of Methyl 4-oxocyclohexanecarboxylate: The keto group of Methyl 4-oxocyclohexanecarboxylate can be reduced to a hydroxyl group using reducing agents such as sodium borohydride. This reaction typically produces a mixture of cis and trans isomers.

Experimental Protocol: Reduction of Methyl 4-oxocyclohexanecarboxylate

This protocol describes a general procedure for the synthesis of a mixture of cis and trans this compound.

Materials:

-

Methyl 4-oxocyclohexanecarboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 1N solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for column chromatography

Procedure:

-

Dissolve Methyl 4-oxocyclohexanecarboxylate in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Quench the reaction by the slow addition of 1N HCl until the effervescence ceases.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the isomers.

Separation of Cis and Trans Isomers

Due to their similar physicochemical properties, the separation of the cis and trans isomers of this compound can be challenging.[5] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective techniques for their separation on an analytical and preparative scale.

Chromatographic Separation Workflow:

References

- 1. Methyl trans-4-hydroxycyclohexanecarboxylate 95.00% | CAS: 6125-57-1 | AChemBlock [achemblock.com]

- 2. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-hydroxycyclohexanecarboxylate for Researchers and Drug Development Professionals

Introduction

Methyl 4-hydroxycyclohexanecarboxylate is a versatile bifunctional organic molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its cyclohexane scaffold, substituted with both a hydroxyl and a methyl ester group, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and, most notably, its application as a key intermediate in the development of targeted therapeutics, particularly inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical enzyme in cancer epigenetics.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered as a mixture of cis and trans isomers, as well as the individual stereoisomers. The purity of the commercially available products is generally high, often exceeding 97%. Below is a summary of representative suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Sigma-Aldrich | Methyl trans-4-hydroxycyclohexanecarboxylate | 6125-57-1 | 95% | - |

| Apollo Scientific | Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | 98% | 250mg, 1g, 5g, 25g, 100g, 500g |

| AChemBlock | Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | 97% | 25G, 100G |

| BLD Pharm | cis-Methyl 4-hydroxycyclohexanecarboxylate | 3618-03-9 | - | - |

| Sunway Pharm Ltd | Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | 97% | 250mg, 1g, 5g, 10g, 25g |

| ChemicalBook | Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 | 98%-99% | - |

| Crescent Chemical Company | This compound | 17449-76-2 | - | 5G |

| CP Lab Safety | This compound | 17449-76-2 | min 95% | 1 gram |

| ChemScene | Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | ≥96% | - |

| Parchem | cis-Methyl 4-hydroxycyclohexanecarboxylate | 3618-03-9 | - | - |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

Table 2: Physicochemical Properties of this compound[1]

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| Appearance | Colorless to light yellow oil or off-white solid |

| Boiling Point | 233.3 ± 33.0 °C at 760 Torr (cis-isomer) |

| Density | 1.121 ± 0.06 g/cm³ (cis-isomer) |

| Refractive Index | 1.4705 (589.3 nm, 21.5°C) (cis-isomer) |

| Flash Point | 93.5 ± 18.2 °C (cis-isomer) |

| pKa | 14.96 ± 0.40 (Predicted) |

| LogP | 0.71050 |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Available from suppliers such as BLD Pharm and ChemicalBook. For the cis-isomer, characteristic peaks are observed for the methoxy protons (s, ~3.6 ppm), the proton on the carbon bearing the hydroxyl group (m, ~3.7 ppm), and the proton on the carbon bearing the ester group (m, ~2.4 ppm), along with multiplets for the cyclohexane ring protons. |

| ¹³C NMR | Available from suppliers like ChemicalBook. |

| IR Spectroscopy | The IR spectrum of 4-methylcyclohexanol (a related compound) shows a broad O-H stretching band around 3200-3600 cm⁻¹.[1] A similar broad peak is expected for this compound, along with a strong C=O stretching vibration for the ester group around 1730 cm⁻¹. |

| Mass Spectrometry | GC-MS data is available on PubChem.[2] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes. Two common methods are the esterification of 4-hydroxycyclohexanecarboxylic acid and the reduction of methyl 4-oxocyclohexanecarboxylate.

Protocol 1: Esterification of 4-hydroxycyclohexanecarboxylic acid

This protocol is adapted from a method described by Guidechem.

-

Reaction Setup: In a round-bottom flask, suspend 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL).

-

Acid Catalysis: Cool the suspension and add sulfuric acid (0.9 mL, 15.6 mmol) dropwise under a nitrogen atmosphere at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 5 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with water (50 mL) and extract the product with ethyl acetate (2 x 100 mL).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a liquid.

Protocol 2: Reduction of Methyl 4-oxocyclohexanecarboxylate

This protocol is also adapted from a method described by Guidechem.

-

Reaction Setup: Dissolve methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) in a suitable flask and cool the solution to 0°C.

-

Reduction: Add sodium borohydride (1.2 g, 32 mmol) portion-wise to the cooled solution.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 13 hours.

-

Workup: Quench the reaction with 1N HCl and extract the product with ethyl acetate twice.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel (0-50% EtOAc/hexane) to afford this compound as a colorless oil.

Application in Drug Discovery: Synthesis of LSD1 Inhibitors

A significant application of this compound and its derivatives is in the synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3][4][5][6][7][8][9] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone H3, primarily at positions 4 and 9 (H3K4 and H3K9).[5] By removing these methyl marks, LSD1 plays a crucial role in regulating gene expression. Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive therapeutic target.[7][8][9]

The cyclohexane scaffold of this compound serves as a key structural motif in the design of potent and selective LSD1 inhibitors. The following workflow illustrates the general synthetic strategy for incorporating this scaffold into an LSD1 inhibitor.

Caption: Synthetic workflow for an LSD1 inhibitor.

LSD1 Signaling Pathway and Inhibition

LSD1 functions within a larger complex of proteins to regulate gene transcription. Its primary role is to remove methyl groups from histone H3, leading to changes in chromatin structure and gene expression. In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes and the activation of oncogenes.

The signaling pathway below illustrates the mechanism of LSD1 action and how its inhibition can lead to anti-tumor effects.

Caption: LSD1 signaling and inhibition mechanism.

By inhibiting LSD1, the repressive demethylation of H3K4 is blocked, leading to an accumulation of H3K4me2, a mark associated with active transcription. This can result in the re-expression of tumor suppressor genes, ultimately leading to anti-tumor effects such as cell differentiation, apoptosis, and cell cycle arrest.

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate. Its utility extends beyond general organic synthesis, playing a crucial role in the development of targeted therapies for cancer. The cyclohexane core provides a rigid and synthetically tractable scaffold for the design of potent enzyme inhibitors, as exemplified by its application in the synthesis of LSD1 inhibitors. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this versatile building block in their research endeavors.

References

- 1. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Scholars@Duke publication: Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. [scholars.duke.edu]

- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Natural products as LSD1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annual review of LSD1/KDM1A inhibitors in 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 4-hydroxycyclohexanecarboxylate from 4-hydroxycyclohexanecarboxylic acid

Application Note: Synthesis of Methyl 4-hydroxycyclohexanecarboxylate

Introduction

This compound is a valuable organic intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This application note details a robust and efficient protocol for the synthesis of this compound via the Fischer esterification of 4-hydroxycyclohexanecarboxylic acid. The Fischer esterification is a classic and widely used method for converting carboxylic acids and alcohols into esters using an acid catalyst.[1][2][3] This process is an equilibrium reaction, and strategies to drive the reaction towards the product, such as using an excess of the alcohol, are often employed.[1][4][5]

Principle of the Method

The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by a strong acid catalyst, typically sulfuric acid, which activates the carbonyl group towards nucleophilic attack by the alcohol (methanol in this case).[3][4][6] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product. The use of excess methanol as the solvent shifts the equilibrium towards the formation of this compound, maximizing the yield.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the product.

| Property | 4-hydroxycyclohexanecarboxylic acid | This compound |

| Molecular Formula | C₇H₁₂O₃ | C₈H₁₄O₃[7] |

| Molecular Weight | 144.17 g/mol | 158.19 g/mol [7] |

| Appearance | White solid | Colorless liquid[8] |

| Typical Yield | N/A | 82%[8] |

| ¹H NMR (500 MHz, DMSO-d6) | N/A | δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), 1.20-1.09 (m, 1H)[8] |

| LCMS (m/z) | N/A | 159.1 [M+1][8] |

Experimental Protocol

Materials:

-

4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol)

-

Methanol (30 mL)

-

Concentrated Sulfuric Acid (0.9 mL, 15.6 mmol)

-

Water (50 mL)

-

Ethyl acetate (2 x 100 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) with stirring.[8]

-

Acid Addition: At room temperature, add concentrated sulfuric acid (0.9 mL, 15.6 mmol) dropwise to the stirred suspension.[8]

-

Reaction: Stir the reaction mixture for 5 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[8]

-

Workup - Quenching and Extraction: Once the starting material is consumed, quench the reaction with water (50 mL). Extract the aqueous mixture with ethyl acetate (2 x 100 mL).[8]

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.[8]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄ and then concentrate under reduced pressure to afford this compound as a liquid (13.5 g, 82% yield).[8]